molecular formula C8H8N2 B079620 1-Methylindazole CAS No. 13436-48-1

1-Methylindazole

Cat. No. B079620
CAS RN: 13436-48-1
M. Wt: 132.16 g/mol
InChI Key: CSUGQXMRKOKBFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methylindazole and its derivatives involves various strategies, including the oxidation of 1-methyl-3-hydroxymethylenediazole to produce 1-methyl-3-formylindazole with a yield of around 30% using potassium dichromate in dilute sulfuric acid. This compound is a precursor for further reactions, including condensation with malonic acid and others to obtain diverse functionalized derivatives (Kazanbieva, Tertov, & Pozharskii, 1966).

Molecular Structure Analysis

The molecular structure of 1-Methylindazole derivatives has been extensively studied, revealing their ability to act as efficient ligands in forming complexes with metals. For instance, N-heterocyclic carbene-palladium(II) chlorides-1-methylindazole complexes have been synthesized and characterized, showing promising catalytic activity in C–N coupling reactions (Zhao, Zhou, & Lu, 2016).

Chemical Reactions and Properties

1-Methylindazole undergoes various chemical reactions, leading to the formation of structurally diverse compounds with potential biological activities. The formation of 1-[(tetrazol-5-yl)methyl]indole derivatives from 1-Methylindazole showcases its versatility in chemical transformations (El-Sayed, Abdel Megeid, & Abbas, 2011).

Physical Properties Analysis

The physical properties of 1-Methylindazole derivatives, including their melting points, solubility, and crystalline structure, are crucial for their application in various fields. For example, the regio-specific synthesis and characterization of 1-methyl-4-nitro-1H-imidazole provided insights into its structural and physical properties, contributing to its moderate antimicrobial activity against several microorganisms (Shahid et al., 2016).

Chemical Properties Analysis

The chemical properties of 1-Methylindazole derivatives, including their reactivity and stability, play a significant role in their utility in organic synthesis and material science. The synthesis and reactions of 1-methyl-3-formylindazole highlight the compound's chemical versatility, allowing for the production of various derivatives with potential applications in medicinal chemistry and other fields (Kazanbieva, Tertov, & Pozharskii, 1966).

Scientific Research Applications

  • Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff

    • 1-Methylindazole-3-carboxylic acid is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
    • It is also used as a pharmaceutical adjuvant, specifically as Granisetron Impurity D .
    • The compound is insoluble in water but soluble in DMSO and Methanol .
  • Synthesis of 1H- and 2H-indazoles

    • Recent strategies for the synthesis of 1H- and 2H-indazoles have been summarized in a review .
    • The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Ionic Liquid Precursor

    • 1-Methylimidazole is used as a precursor to some ionic liquids . Ionic liquids have a wide range of applications, including as solvents, electrolytes, and in chemical synthesis .
  • Donor Properties

    • 1-Methylimidazole exhibits donor properties, which means it can donate a pair of electrons to form a covalent bond . This property is useful in various chemical reactions .
  • Mimic Aspects of Diverse Imidazole-based Biomolecules

    • In the research laboratory, 1-methylimidazole and related derivatives have been used to mimic aspects of diverse imidazole-based biomolecules . This is useful in studying the structure and function of these biomolecules .
  • Synthesis of the Methylimidazole Monomer of Pyrrole-Imidazole Polyamides

    • 1-Methylimidazole is also the precursor for the synthesis of the methylimidazole monomer of pyrrole-imidazole polyamides . These polyamides have potential applications in various fields, including biotechnology and materials science .
  • Specialty Solvent

    • 1-Methylimidazole is used as a specialty solvent . It is a colourless liquid that is used in various chemical reactions .
  • Base in Chemical Reactions

    • It is also used as a base in chemical reactions . Its basicity is slightly more than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .
  • Mimics Nucleoside Bases, Histidine, and Histamine

    • 1-Methylimidazole is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .
  • Synthesis of Pyrrole-Imidazole Polyamides

    • 1-Methylimidazole is also the precursor for the synthesis of the methylimidazole monomer of pyrrole-imidazole polyamides . These polyamides have potential applications in various fields, including biotechnology and materials science .
  • Synthesis of 1H- and 2H-Indazoles

    • The compound is used in the synthesis of 1H- and 2H-indazoles . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Pharmaceutical Adjuvant

    • It is also used as a pharmaceutical adjuvant, specifically as Granisetron Impurity D .

Safety And Hazards

1-Methylindazole should be handled with personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

1-Methylindazole and related derivatives have been used as mimic aspects of diverse imidazole-based biomolecules . It is also the precursor for the synthesis of the methylimidazole monomer of pyrrole-imidazole polyamides .

properties

IUPAC Name

1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-8-5-3-2-4-7(8)6-9-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUGQXMRKOKBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158670
Record name 1-Methylindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylindazole

CAS RN

13436-48-1
Record name 1-Methylindazole
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Record name 13436-48-1
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Record name 1-Methylindazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-indazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
240
Citations
KG Lipponer, E Vogel, BK Keppler - Metal-based drugs, 1996 - downloads.hindawi.com
Besides intensive studies into the synthesis of the complex trans-Hlnd[RuCl4(ind)2] (Ind = indazole) 1, which differs remarkably from the usual method for the complexes of the HL[…
Number of citations: 151 downloads.hindawi.com
XY Zhao, Q Zhou, JM Lu - RSC advances, 2016 - pubs.rsc.org
… 1 (1.1 mmol), PdCl 2 (1.0 mmol), 1-methylindazole 2a or 1-methylpyrazole 2b and K 2 CO 3 (… The two chlorine atoms are almost perpendicular to the plane of NHC and 1-methylindazole …
Number of citations: 28 pubs.rsc.org
NJ Kallman, C Liu, MH Yates, RJ Linder… - … Process Research & …, 2014 - ACS Publications
The synthesis of a MET kinase inhibitor in an overall yield of 22% was achieved over eight steps starting with 3-hydroxybenzaldehyde, an improvement from the initial 12-step process …
Number of citations: 21 pubs.acs.org
J Catalan, JC del Valle, RM Claramunt… - The Journal of …, 1994 - ACS Publications
… -1 more stable than protonated 1-methylindazole; this was the value we used in Scheme 2. … Now, it is understandablethat the Affsoiv values for 1-methylindazole and 2-methylindazole …
Number of citations: 81 pubs.acs.org
GA Jaffari, AJ Nunn - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… Elution with benzene then gave 2-methylindazole (1 10 mg, 10%) mp 50" (1it.,l1 56"), and finally elution with benzeneether (10 : 1) yielded 1-methylindazole (330 mg, 30%), mp 60" (1it.,…
Number of citations: 30 pubs.rsc.org
J Catalán, O Mo, P Pérez, M Yanez - Journal of Molecular Structure, 1983 - Elsevier
… However, the most important structural changes take place in going from 1-methylindazole … more negative than that of N2, while in 1-methylindazole, where the n-donor ability of Nl is …
Number of citations: 19 www.sciencedirect.com
H KOGA, M HIROBE, T OKAMOTO - Chemical and Pharmaceutical …, 1976 - jstage.jst.go.jp
… sodium acetate to give the unexpected rearrangement products, 3-acetoxymethyl—1~methylindazole (IV), 3-acetylaminomethyl-1-methylindazole (V) and the deaminated product,“ 1,3—…
Number of citations: 14 www.jstage.jst.go.jp
MA Kazanbieva, BA Tertov, FT Pozharskii - Chemistry of Heterocyclic …, 1965 - Springer
… 1-Methyl-a-hydroxymethylindazole is prepared by reducing methyl 1-methylindazole-a-carboxylate with lithium aluminum hydride. It is readily aeetylated and with thionyl chloride gives 1…
Number of citations: 3 link.springer.com
JP Ferris, KV Prabhu, RL Strong - Journal of the American …, 1975 - ACS Publications
… Abstract: The triplet states of 1-methylindazole (1-MI) and 2-methylindazole (2-MI) were studied by … that the photochemical rearrangement of 1-methylindazole (1, R = CHg) to 7V-meth- …
Number of citations: 17 pubs.acs.org
JP Ferris, FR Antonucci - Journal of the American Chemical …, 1974 - ACS Publications
… NMethylanthranilonitrile (25%) and 1-methylindazole (17% based on recovered starting … at 254 nm,and 1-methylindazole was detected as a product by uv spectral measurements. …
Number of citations: 55 pubs.acs.org

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